molecular formula C14H17N3O8 B1318699 Boc-2,4-Dinitro-L-phenylalanine CAS No. 1176509-56-0

Boc-2,4-Dinitro-L-phenylalanine

Cat. No. B1318699
CAS RN: 1176509-56-0
M. Wt: 355.3 g/mol
InChI Key: ANQMEPHYMTWCEW-JTQLQIEISA-N
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Description

Boc-2,4-Dinitro-L-phenylalanine, or Boc-DNPF, is an important synthetic amino acid used in a variety of scientific research applications. It is a derivative of the naturally-occurring amino acid L-phenylalanine, and has been modified with a Boc (t-butyloxycarbonyl) group and two nitro groups. This modification alters the properties of the amino acid, making it more useful for a variety of research purposes.

Scientific Research Applications

Self-Assembly in Solution

Boc-2,4-Dinitro-L-phenylalanine: has been studied for its self-assembly properties in solution. This compound can form well-ordered supramolecular structures through low-energy interactions like van der Waals bonds, electrostatic interactions, hydrogen bonds, and stacking interactions . These interactions facilitate the creation of nanostructures with potential applications in nanotechnology and materials science.

Formation of Piezoelectric Electrospun Fibers

The compound’s ability to self-assemble into nanotubes and microtapes is particularly interesting for the development of piezoelectric electrospun fibers . These fibers can generate high output voltages, which are useful in sensors and other electronic devices that require conversion of mechanical energy into electrical energy.

Quantum Confinement Effects

Optical absorption and photoluminescence studies of Boc-2,4-Dinitro-L-phenylalanine have shown step-like peaks in the spectral region of 240–290 nm, indicating quantum confinement due to nanostructure formation . This property is significant for the development of fluorescent probes and light energy harvesting systems.

Enhanced Piezoelectric Effect

When embedded into electrospun fibers, Boc-2,4-Dinitro-L-phenylalanine exhibits an enhanced piezoelectric effect, with a maximum output voltage of 58 V and a power density of 9 μW cm−2 . The effective piezoelectric voltage coefficients measured suggest potential applications in energy harvesting and smart materials.

Biocompatibility

Due to its peptide-based structure, Boc-2,4-Dinitro-L-phenylalanine is biocompatible, making it suitable for applications in regenerative medicine . Its self-assembly into nanostructures could be utilized in tissue engineering and drug delivery systems.

Optical Waveguiding

The unique self-assembly and quantum confinement properties of Boc-2,4-Dinitro-L-phenylalanine may be exploited for optical waveguiding applications . This involves directing light through nanostructured materials, which is crucial in the field of photonics.

Synthesis of Amide Derivatives

Boc-2,4-Dinitro-L-phenylalanine: serves as a precursor for the synthesis of various amide derivatives . These derivatives have been characterized for their potential biological activity, expanding the compound’s applications into biochemical research.

Molecular Self-Assembly Studies

The compound’s molecular self-assembly capabilities offer a versatile method for creating architectures of nanostructured materials . This is important for the development of new materials with tailored properties for specific applications.

properties

IUPAC Name

(2S)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQMEPHYMTWCEW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590420
Record name N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1176509-56-0
Record name N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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